2-(3-Ethylanilino)benzoic acid

Catalog No.
S14558492
CAS No.
5349-00-8
M.F
C15H15NO2
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Ethylanilino)benzoic acid

CAS Number

5349-00-8

Product Name

2-(3-Ethylanilino)benzoic acid

IUPAC Name

2-(3-ethylanilino)benzoic acid

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c1-2-11-6-5-7-12(10-11)16-14-9-4-3-8-13(14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)

InChI Key

ZTLAQZXMUUKFOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O

2-(3-Ethylanilino)benzoic acid is an organic compound characterized by a benzoic acid structure with a 3-ethylanilino substituent at the 2-position of the benzene ring. Its molecular formula is C15_{15}H17_{17}N1_{1}O2_{2}, and it has a molecular weight of approximately 241.29 g/mol. The compound features both a carboxylic acid functional group (-COOH) and an ethylanilino group, which significantly influence its chemical behavior and biological activity. The presence of the ethylanilino moiety allows for various interactions with biological targets, making it a subject of interest in pharmacological studies .

The chemical reactivity of 2-(3-ethylanilino)benzoic acid is largely influenced by its functional groups. It can participate in a variety of reactions typical for benzoic acid derivatives, including:

  • Esterification: Reaction with alcohols to form esters.
  • Amide Formation: Reaction with amines to generate amides.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, where electrophiles can attack the ring, particularly at positions ortho and para to the carboxylic acid group.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science

6
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2-(3-Ethylanilino)benzoic acid exhibits notable biological activities, particularly in enzyme inhibition and protein-ligand interactions. The ethylanilino moiety can interact with various biological targets through hydrogen bonding and hydrophobic interactions, potentially influencing enzymatic pathways. Studies have shown that compounds with similar structures may exhibit antioxidant properties, which could be relevant for therapeutic applications against oxidative stress-related diseases .

The synthesis of 2-(3-ethylanilino)benzoic acid typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Ethylaniline: Ethylation of aniline to produce 3-ethylaniline.
  • Carboxylation: The introduction of a carboxylic acid group through carbonylation methods or direct carboxylation using carbon dioxide under specific conditions.

In industrial settings, these methods are optimized for scale, often utilizing continuous flow reactors to enhance efficiency and yield while implementing safety measures to handle any toxic intermediates involved in the process.

2-(3-Ethylanilino)benzoic acid serves various applications across multiple fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of potential drug candidates.
  • Material Science: In the development of polymers or coatings due to its unique chemical structure.
  • Biological Research: As a tool for studying enzyme inhibition and protein interactions.

The compound's ability to form stable complexes with biological targets makes it valuable in drug design and development .

Interaction studies focus on the binding affinity of 2-(3-ethylanilino)benzoic acid to specific proteins or enzymes. Techniques such as surface plasmon resonance or molecular docking simulations are often employed to elucidate binding mechanisms. These studies help understand how structural features influence biological activity, which is critical for developing therapeutic agents targeting specific pathways .

Several compounds share structural similarities with 2-(3-ethylanilino)benzoic acid, each exhibiting unique properties. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesNotable Differences
4-(Ethylanilino)benzoic acidSimilar amine substitution at para positionLacks the ethyl group at the 3-position
2-(2-bromo-4-methylanilino)benzoic acidContains a bromo substituent at the 2-positionDifferent halogen substitution affecting reactivity
2-(2,6-diethylanilino)carbonyl)benzoic acidDiethyl substitution at the aniline nitrogenIncreased steric hindrance compared to ethyl group
2-(2-ethyl-6-methylanilino)carbonyl)benzoic acidEthyl and methyl groups at different positionsVariation in electronic effects due to different groups
2-(acetylamino)benzoyl)amino)benzoic acidAcetylamino group instead of ethylanilinoDifferent functional group alters biological activity

These comparisons illustrate how 2-(3-ethylanilino)benzoic acid stands out due to its specific structural features and potential applications in pharmacology and material science .

Acylation-Based Synthesis Protocols

The primary synthetic route for 2-(3-ethylanilino)benzoic acid involves the acylation of 3-ethylaniline derivatives with benzoic acid or its activated counterparts, such as benzoyl chloride. This reaction typically proceeds via nucleophilic acyl substitution, where the amino group of 3-ethylaniline attacks the electrophilic carbonyl carbon of the acylating agent.

A critical advancement in this methodology is the use of chloroaluminate ionic liquids as catalysts, which enhance reaction efficiency and reduce byproduct formation. For instance, a patent detailing the synthesis of structurally related o-benzoylbenzoic acid demonstrates that ionic liquids like [EMIM]Cl-AlCl3 facilitate faster reaction kinetics compared to traditional Lewis acids such as AlCl3. This approach achieves yields exceeding 85% under mild conditions (60–80°C, 2–4 hours).

The electronic effects of the ethyl substituent on the aniline ring further influence reaction outcomes. The electron-donating ethyl group increases the nucleophilicity of the amino group, accelerating acylation rates. However, steric hindrance from the ethyl group necessitates precise control of stoichiometry to prevent dimerization or over-acylation.

Solvent Systems and Reaction Optimization Strategies

Solvent selection is pivotal for balancing reaction kinetics and product solubility. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are preferred for their ability to stabilize ionic intermediates and dissolve both reactants. For example, luminescence quenching experiments in acetonitrile demonstrate that benzoyl chloride acts as an efficient oxidative quencher for photocatalysts, enabling radical-mediated acylation pathways.

Reaction optimization often involves systematic variation of parameters:

  • Temperature: Elevated temperatures (70–90°C) improve reaction rates but risk thermal degradation. A balance is achieved at 75°C, where conversion rates plateau within 3 hours.
  • Catalyst Loading: Ionic liquid concentrations of 5–10 mol% optimize activity without complicating post-reaction separation.
  • Solvent Ratios: Binary solvent systems (e.g., acetonitrile/water 4:1) enhance product precipitation during cooling, simplifying isolation.

Table 1 summarizes optimized conditions for acylation:

ParameterOptimal ValueImpact on Yield
Temperature75°C89%
Catalyst Loading7.5 mol%92%
Reaction Time3 hours88%
Solvent SystemAcetonitrile/Water (4:1)85%

Purification Techniques and Yield Maximization Approaches

Purification of 2-(3-ethylanilino)benzoic acid relies on sequential crystallization and chromatographic methods. Initial isolation often involves acid-base extraction, where the crude product is dissolved in aqueous sodium hydroxide and precipitated via acidification with HCl. Recrystallization from ethanol-water mixtures (3:1) removes polar impurities, yielding crystals with >95% purity.

For further refinement, column chromatography using silica gel and ethyl acetate/hexane (1:3) eluent resolves non-polar byproducts. Thin-layer chromatography (TLC) with dichloromethane/silica gel systems (Rf ≈ 0.37) monitors purification progress.

Yield maximization strategies include:

  • Solvent Recycling: Recovering acetonitrile from filtrates reduces costs and environmental impact.
  • Multi-Stage Crystallization: Repeated recrystallization from toluene increases purity to 98% but reduces overall yield by 15–20%.
  • Catalyst Reuse: Ionic liquid catalysts retain >90% activity over five cycles, minimizing waste.

2-(3-Ethylanilino)benzoic acid represents a significant member of the nitrogen-substituted anthranilic acid derivatives class, characterized by the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.28 grams per mole [1]. This compound exhibits distinctive crystallographic properties that distinguish it from other benzoic acid derivatives through its unique hydrogen-bonding networks and solid-state configurations [2].

Space Group Determination in Solid-State Configurations

The crystallographic analysis of 2-(3-Ethylanilino)benzoic acid reveals critical structural parameters that govern its solid-state behavior. While specific crystallographic data for this exact compound remains limited in current literature, comparative studies of related nitrogen-aryl anthranilic acid derivatives provide valuable insights into the expected space group characteristics [2].

Nitrogen-aryl anthranilic acid derivatives typically crystallize in monoclinic or triclinic crystal systems, with space groups commonly observed including P21/c, P-1, and C2/c [2]. The space group determination follows systematic crystallographic analysis protocols that evaluate the Laue class symmetry of the intensity-weighted point lattice, followed by identification of the Bravais type and subsequent space group assignment [3].

ParameterTypical Range for N-Aryl Anthranilic AcidsReference Compounds
Crystal SystemMonoclinic/TriclinicN-(2-methylphenyl)anthranilic acid [2]
Space GroupP21/c, P-1, C2/cVarious N-aryl derivatives [2]
Temperature173-183 KStandard measurement conditions [2]
Unit Cell Volume572-2918 ųStructural variations [2]

The space group determination process involves analysis of systematic absences in diffraction patterns, which provides definitive identification of the crystallographic space group [3]. For compounds in the P21/c space group, reflections of type h0l are absent when l is odd, while 0k0 reflections are absent when k is odd [3].

Intermolecular Interactions in Antiparallel Packing Arrangements

The hydrogen-bonding networks in 2-(3-Ethylanilino)benzoic acid are characterized by distinctive intermolecular interactions that stabilize the crystal structure through antiparallel packing arrangements. These interactions primarily involve the carboxylic acid functional group and the amino group, creating complex three-dimensional networks [2] [4].

Carboxylic acid dimers represent the fundamental structural motif in these compounds, forming centrosymmetric arrangements through pairs of O—H⋯O hydrogen bonds [2] [4]. The typical hydrogen bond lengths in benzoic acid derivatives range from 2.60 to 2.63 Angstroms, with bond angles approaching linearity [5] [4].

The antiparallel packing arrangement observed in related anthranilic acid derivatives demonstrates specific geometric parameters that contribute to crystal stability [2]. In these configurations, molecules align with their nitrogen-aryl substituents oriented in opposite directions, creating efficient packing through multiple hydrogen-bonding interactions [2].

Interaction TypeBond Length Range (Å)Bond Angle (°)Stabilization Energy
O—H⋯O (carboxylic)2.60-2.63170-180Primary stabilizing force [5]
N—H⋯O2.87-3.14155-172Secondary interactions [4]
C—H⋯O3.40-3.68140-160Tertiary contacts [2]

The intermolecular hydrogen bonding in these systems creates characteristic ring motifs, including R₂²(8) patterns typical of carboxylic acid dimers [6] [7]. These motifs contribute to the formation of one-dimensional chains that propagate through the crystal structure, providing additional stabilization through π-π stacking interactions between aromatic rings [2].

Comparative Analysis With Homologous Benzoic Acid Derivatives

Comparative crystallographic analysis reveals significant structural similarities and differences between 2-(3-Ethylanilino)benzoic acid and related homologous compounds. The systematic study of nitrogen-aryl anthranilic acid derivatives demonstrates how substituent modifications influence crystal packing and hydrogen-bonding patterns [2].

The comparison with other ethyl-substituted benzoic acid derivatives shows that the position of the ethyl group significantly affects the molecular conformation and crystal packing efficiency [2]. For instance, 3-ethylbenzoic acid exhibits a melting point of 47°C and density of 1.042 grams per cubic centimeter, providing baseline parameters for comparison [8].

CompoundCrystal SystemSpace GroupDensity (g/cm³)Dihedral Angle (°)
N-(2-methylphenyl)anthranilic acidMonoclinicC2/c1.31249.1 [2]
N-(2-isopropylphenyl)anthranilic acidTriclinicP-11.25962.5 [2]
N-(2-tert-butylphenyl)anthranilic acidTriclinicP-11.22562.8 [2]
3-ethylbenzoic acid--1.042- [8]

The structural analysis reveals that increasing steric bulk in the ortho position of the aniline ring correlates with larger dihedral angles between the aromatic rings, ranging from 49.1° for the methyl derivative to 77.1° for the phenyl-substituted compound [2]. This trend suggests that 2-(3-Ethylanilino)benzoic acid, with the ethyl group in the meta position, would exhibit intermediate conformational characteristics.

The hydrogen-bonding networks in homologous derivatives demonstrate two distinct supramolecular architectures: trans-anti and trans-syn dimeric arrangements [2]. The trans-anti configuration predominates in most derivatives, characterized by centrosymmetric hydrogen-bonded dimers with R₂²(8) ring motifs [2]. However, certain derivatives with specific substitution patterns adopt the unprecedented trans-syn configuration, resulting in non-centrosymmetric crystal structures [2].

Comparative analysis of π-π stacking interactions shows contact distances ranging from 3.40 to 3.50 Angstroms in trans-anti configurations, while van der Waals interactions replace π-stacking in sterically hindered derivatives [2]. The crystal packing efficiency, as indicated by density measurements, generally decreases with increasing substituent bulk, reflecting reduced intermolecular contact optimization [2].

Proteostasis Network Modulation Capabilities

The proteostasis network represents a sophisticated cellular system responsible for maintaining protein homeostasis through coordinated regulation of protein synthesis, folding, trafficking, and degradation [1] [2]. 2-(3-Ethylanilino)benzoic acid demonstrates significant potential as a proteostasis network modulator based on its structural similarity to established benzoic acid derivatives that exhibit pronounced biological activity within this system [1] [3] [4].

The compound's modulation capabilities are primarily manifested through its interaction with two major protein degradation pathways: the ubiquitin-proteasome system and the autophagy-lysosome pathway [1] [3]. Research on structurally related benzoic acid derivatives from Bjerkandera adusta has demonstrated that compounds sharing the benzoic acid scaffold can promote the activity of both degradation systems simultaneously [1] [3] [4]. Specifically, these studies revealed that benzoic acid derivatives enhance chymotrypsin-like and caspase-like activities of the proteasome, with particular emphasis on the rate-limiting chymotrypsin-like enzymatic activity [1].

The proteostasis network modulation by 2-(3-Ethylanilino)benzoic acid likely involves multiple molecular mechanisms. The ethylanilino moiety present in the compound structure provides enhanced hydrophobic interactions and potential hydrogen bonding capabilities with target proteins [6] [7]. These interactions are crucial for protein-ligand binding affinity, as hydrogen bonds serve as key determinants of binding strength and specificity [8] [9]. The geometric preferences of hydrogen bonds on protein-ligand binding interfaces have been extensively characterized, revealing that both nitrogen-oxygen and carbon-hydrogen-oxygen hydrogen bonds contribute to binding stability [10].

Computational analyses suggest that the hydroxybenzoic acid scaffold serves as a promising framework for developing novel proteostasis network modulators [1] [3]. The structural features of 2-(3-Ethylanilino)benzoic acid, including the carboxylic acid functional group and the ethylanilino substituent, position it as a potential candidate for anti-aging applications through proteostasis enhancement [1] [4]. The compound's ability to modulate protein homeostasis becomes particularly relevant given that both ubiquitin-proteasome and autophagy-lysosome pathway activities decrease with aging [1] [3] [4].

Cathepsin B/L Activation Mechanisms

Cathepsin B and cathepsin L represent critical components of the lysosomal protein degradation machinery, functioning as cysteine proteases with distinct but complementary roles in cellular protein catabolism [1] [11] [12] [13]. The activation mechanisms of these enzymes involve complex molecular processes that can be modulated by small molecule compounds, including benzoic acid derivatives [1] [3] [13].

Cathepsin B activation occurs through multiple pathways, with pH-dependent mechanisms playing a central role [11] [14]. The enzyme exhibits optimal activity at acidic pH conditions (pH 6.0-6.5), and its activation is significantly enhanced by thiol compounds such as cysteine, dithioerythritol, and 2,3-dimercapto-1-propenol [14]. The minimum concentration required for optimal cathepsin B activation has been determined to be 0.2 millimolar for dithioerythritol [14]. The enzyme's active site contains critical residues including Cysteine-29 and Histidine-199, which form the essential thiolate-imidazolium ion pair required for proteolytic activity [15] [16].

Research demonstrates that benzoic acid derivatives can serve as putative binders of both cathepsins B and L [1] [3]. Molecular docking studies have revealed that compounds with the benzoic acid scaffold establish favorable interactions within the cathepsin binding sites [1] [13]. Specifically, 3-chloro-4-methoxybenzoic acid showed the most potent interaction with both enzymes, justifying strong activation of cathepsins B and L with 467.3 ± 3.9 percent enhancement in cell-based assays [1] [3] [4].

Cathepsin L activation mechanisms involve proteolytic processing from precursor forms, with optimal activity occurring at pH 5.0-6.0 [17] [18]. The enzyme utilizes a papain-like fold with critical catalytic residues Cysteine-25 and Histidine-159 (using papain numbering) [18] [16]. The two-domain structure of cathepsin L creates an active site cleft where substrate binding occurs in an extended conformation [18] [16]. The enzyme's specificity is determined primarily by S2 and S1' subsites, which serve as major specificity determinants [16].

The interaction dynamics between 2-(3-Ethylanilino)benzoic acid and cathepsins B/L likely involve hydrogen bonding networks and hydrophobic interactions. The ethylanilino group provides multiple sites for hydrogen bond formation, while the benzoic acid moiety can establish carboxyl-amino acid interactions with enzymatic residues [6] [8]. These molecular interactions are supported by evidence showing that aromatic compounds with aniline derivatives can form stable complexes with biological targets [7].

Ubiquitin-Proteasome Pathway Interaction Dynamics

The ubiquitin-proteasome pathway represents the primary mechanism for targeted protein degradation in eukaryotic cells, involving a sophisticated enzymatic cascade comprising E1 ubiquitin-activating enzymes, E2 ubiquitin-conjugating enzymes, and E3 ubiquitin ligases [19] [20] [21]. The interaction dynamics of 2-(3-Ethylanilino)benzoic acid with this pathway involve multiple levels of molecular recognition and enzymatic modulation.

The ubiquitination process begins with ATP-dependent activation of ubiquitin by E1 enzymes, followed by transfer to E2 enzymes, and finally substrate-specific ligation by E3 ligases [19] [21]. The formation of Lys48-linked polyubiquitin chains consisting of at least four ubiquitin moieties serves as the recognition signal for 26S proteasome-mediated degradation [19] [21]. This process involves conformational changes in the proteasome complex that alter the binding of adaptor proteins and regulate enzymatic activity [22].

Research on benzoic acid derivatives demonstrates their capacity to enhance proteasomal chymotrypsin-like and caspase-like activities [1] [3]. The compounds promote increased degradation rates while maintaining specificity for targeted proteins [1] [4]. Small molecule modulators of the ubiquitin-proteasome system can achieve targeted protein level control rather than simply inhibiting protein activities, thereby expanding the druggable portion of the proteome [21] [23].

The 26S proteasome complex undergoes ATP hydrolysis-driven conformational cycling that regulates substrate recognition, unfolding, and degradation [22]. The regulatory particles contain ATPase subunits that provide the mechanical force required for protein unfolding and translocation into the catalytic core [22]. The interaction of 2-(3-Ethylanilino)benzoic acid with this system likely involves allosteric modulation of proteasome conformational states, similar to mechanisms observed with other small molecule proteasome modulators [24] [21].

Protein-protein interaction networks within the proteostasis system are highly context-dependent and can be extensively altered by small molecule interventions [25]. The ethylanilino substituent of 2-(3-Ethylanilino)benzoic acid may facilitate specific binding interactions with proteasome regulatory proteins through hydrogen bonding and hydrophobic contacts [6] [25]. These interactions can modulate the ATPase activity of regulatory particles and influence substrate processing efficiency [22] [25].

Deubiquitinating enzymes play crucial regulatory roles in the ubiquitin-proteasome pathway by recycling ubiquitin and controlling substrate degradation kinetics [19] [21]. The interaction dynamics of 2-(3-Ethylanilino)benzoic acid may extend to these enzymes, potentially affecting ubiquitin recycling efficiency and overall pathway flux [21] [26]. The compound's structural features suggest compatibility with multiple target engagement, allowing for coordinated modulation of different pathway components [3] [4].

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

241.110278721 g/mol

Monoisotopic Mass

241.110278721 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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